molecular formula C₂₅H₃₆N₈O₉ B612557 2070009-26-4 CAS No. 2070009-26-4

2070009-26-4

Cat. No.: B612557
CAS No.: 2070009-26-4
M. Wt: 592.60
InChI Key:
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Description

The compound with the Chemical Abstracts Service number 2070009-26-4 is known as pGlu-Pro-Arg-MNA monoacetate. This compound is a thrombin substrate modeled after a thrombin cleavage site in human fibrinogen. It is primarily used for sensitive assays of antithrombin III activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pGlu-Pro-Arg-MNA monoacetate involves the sequential coupling of amino acids and the incorporation of a chromogenic substrate. The process typically starts with the protection of functional groups, followed by the formation of peptide bonds using coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide. The final step involves the deprotection of the functional groups to yield the desired compound .

Industrial Production Methods: Industrial production of pGlu-Pro-Arg-MNA monoacetate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography and lyophilized to obtain a stable powder form .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

pGlu-Pro-Arg-MNA monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a chromogenic substrate in various assays to study enzyme kinetics and inhibition.

    Biology: Employed in the study of thrombin activity and its regulation by antithrombin III.

    Medicine: Utilized in diagnostic assays to measure antithrombin III activity in blood samples.

    Industry: Applied in the development of diagnostic kits and research reagents

Mechanism of Action

The mechanism of action of pGlu-Pro-Arg-MNA monoacetate involves its cleavage by thrombin at the arginine residue. This cleavage releases the chromogenic substrate, which can be detected spectrophotometrically. The rate of cleavage is proportional to the thrombin activity, allowing for sensitive assays of antithrombin III activity. The molecular targets include thrombin and antithrombin III, and the pathway involves the regulation of blood coagulation .

Comparison with Similar Compounds

    pGlu-Pro-Arg-MNA: A similar compound without the monoacetate group.

    pGlu-Pro-Arg-pNA: Another thrombin substrate with a different chromogenic group.

Comparison:

Properties

CAS No.

2070009-26-4

Molecular Formula

C₂₅H₃₆N₈O₉

Molecular Weight

592.60

sequence

One Letter Code: pGlu-PR-MNA

Origin of Product

United States

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